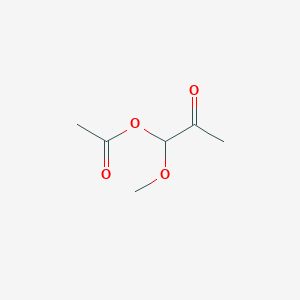
1-Methoxy-2-oxopropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Methoxy-2-oxopropyl acetate is typically synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. This reaction is catalyzed by solid acids and involves the removal of water to drive the reaction to completion. The crude product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
1-Methoxy-2-oxopropyl acetate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed back to 1-methoxy-2-propanol and acetic acid under acidic or basic conditions.
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-2-oxopropyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-oxopropyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. The presence of both ether and ester functional groups enhances its solubility and reactivity, making it a valuable solvent in numerous applications .
Comparison with Similar Compounds
1-Methoxy-2-oxopropyl acetate is often compared with other similar compounds such as:
Ethyl acetate: Another common solvent with a lower boiling point and different solvency properties.
Butyl acetate: Has a higher boiling point and is used in applications requiring slower evaporation rates.
Propylene glycol: A related compound with different functional groups and applications.
The uniqueness of this compound lies in its balanced solvency properties, making it suitable for a wide range of applications .
Properties
CAS No. |
89544-85-4 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1-methoxy-2-oxopropyl) acetate |
InChI |
InChI=1S/C6H10O4/c1-4(7)6(9-3)10-5(2)8/h6H,1-3H3 |
InChI Key |
CBLLRRBTLHEHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

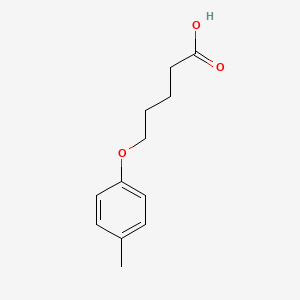
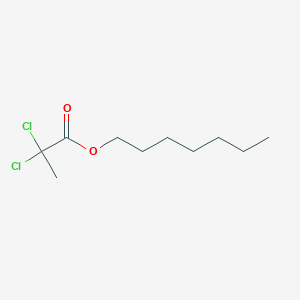
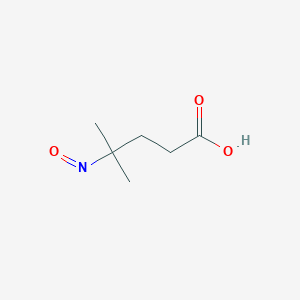
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
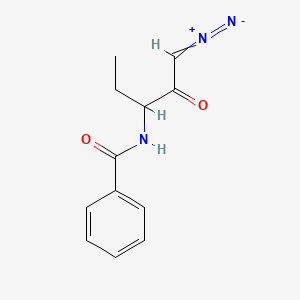
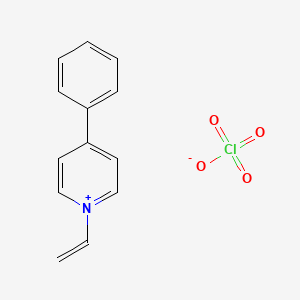
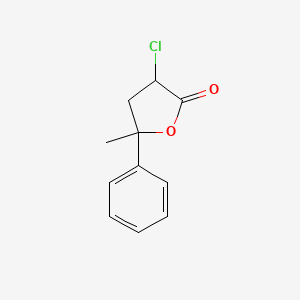
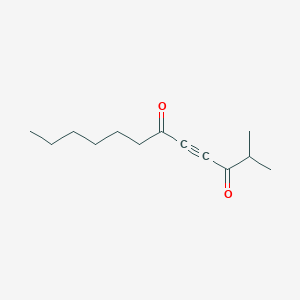
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

